Pro-Met

Description

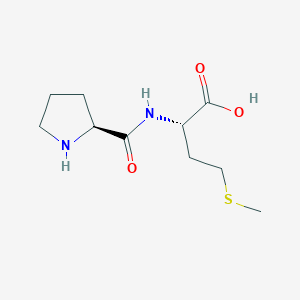

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-16-6-4-8(10(14)15)12-9(13)7-3-2-5-11-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWJTFBVRDGROD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428582 | |

| Record name | L-Prolyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52899-08-8 | |

| Record name | L-Prolyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biochemical Structure of Prolyl-Methionine (Pro-Met) Dipeptide

This technical guide provides a comprehensive overview of the biochemical structure, properties, synthesis, and biological relevance of the Prolyl-Methionine (this compound) dipeptide.

Introduction

Prolyl-Methionine (this compound) is a dipeptide composed of the amino acids L-proline and L-methionine, joined by a peptide bond.[1] In this configuration, proline is the N-terminal amino acid and methionine is the C-terminal amino acid. This compound is a product of protein catabolism and can be found as an intermediate in the breakdown of larger proteins.[2] Dipeptides are of increasing interest in biomedical research due to their potential physiological and cell-signaling effects.[2] Methionine-containing peptides, in particular, are susceptible to oxidation, which can modulate their biological activity and makes them interesting subjects for studies on oxidative stress.[3][4]

Biochemical Structure and Physicochemical Properties

The this compound dipeptide is formed through the formal condensation of the carboxyl group of L-proline with the amino group of L-methionine.[1] The presence of the secondary amine of the proline residue at the N-terminus influences the conformational flexibility of the peptide backbone.

IUPAC Name: (2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid.[1]

Molecular Formula: C₁₀H₁₈N₂O₃S.[1]

Quantitative Physicochemical Data

The following table summarizes the computed physicochemical properties of the this compound dipeptide.

| Property | Value | Source |

| Molecular Weight | 246.33 g/mol | [1] |

| Exact Mass | 246.10381361 Da | [1] |

| XLogP3 | -3.1 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 104 Ų | [1] |

| CAS Number | 52899-08-8 | [1] |

Bond Geometry

| Bond/Angle | Average Value |

| Peptide Bond (C-N) | 1.33 Å |

| N-Cα | 1.46 Å |

| Cα-C | 1.52 Å |

| C=O | 1.23 Å |

| Cα-Cβ (Met) | 1.54 Å |

| Cβ-Cγ (Met) | 1.53 Å |

| Cγ-Sδ (Met) | 1.81 Å |

| Sδ-Cε (Met) | 1.79 Å |

| N-Cα-C Angle | 111.2° |

| Cα-C-N Angle | 116.6° |

| C-N-Cα Angle | 121.7° |

Experimental Protocols

Synthesis and Characterization Workflow

The general workflow for obtaining pure this compound dipeptide involves solid-phase synthesis, followed by cleavage from the resin, purification via HPLC, and characterization by mass spectrometry and NMR.

Detailed Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound dipeptide.

-

Resin Preparation: Start with a Rink Amide resin pre-loaded with Fmoc-L-Methionine. If not pre-loaded, couple Fmoc-Met-OH to the resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.[5]

-

Fmoc Deprotection (Methionine):

-

Coupling (Proline):

-

In a separate vessel, pre-activate Fmoc-L-Proline-OH (3 equivalents) with a coupling agent like HBTU (0.9 equivalents) and an activator base like DIEA (2 equivalents) in DMF.[6]

-

Add the activated proline solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test (will be negative for the secondary amine of proline after coupling).[6]

-

Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

-

-

Final Fmoc Deprotection (Proline): Repeat step 2 to remove the Fmoc group from the N-terminal proline.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail. For a methionine-containing peptide, a common cocktail is Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v). TIS is a scavenger to prevent side reactions with the methionine side chain.[7]

-

Incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the pellet.[8]

-

Protocol for Purification by Reversed-Phase HPLC (RP-HPLC)

-

Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water) or a mixture of Buffer A and Buffer B (e.g., 0.1% TFA in acetonitrile) for better solubility.[9] Filter the sample through a 0.45 µm filter.[10]

-

Chromatography Conditions:

-

Column: Preparative C18 column.[8]

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.[8]

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[8]

-

Gradient: A linear gradient from 5% to 50% Buffer B over 30-40 minutes is a typical starting point for dipeptides.

-

Detection: Monitor the elution at 214 nm (peptide bond absorbance) and 280 nm (if aromatic residues were present).[9]

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure peptide.[8]

Protocols for Characterization

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the synthesized dipeptide.

-

Method: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 247.11.[1] Tandem MS (MS/MS) can be used to confirm the sequence by analyzing fragmentation patterns (e.g., b and y ions).[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the covalent structure and stereochemistry of the dipeptide.

-

Method: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, TOCSY) to assign proton resonances to specific amino acid spin systems.[12][13]

-

Expected Result: The spectra should show characteristic chemical shifts for the proline ring protons and the methionine side chain protons (S-CH₃, -CH₂-CH₂-S-). 2D NMR will show correlations between protons within each residue, confirming their identity and connectivity.[14]

-

Biological Role and Metabolism

This compound is recognized as a metabolite resulting from the breakdown of proteins.[15] While specific signaling roles for this compound are not extensively documented, related dipeptides like Prolyl-hydroxyproline have been shown to exhibit biological activities, such as promoting cellular homeostasis and motility.[16] The metabolism of this compound is primarily through enzymatic cleavage.

Enzymes such as dipeptidyl peptidase IV (DPP-IV) are known to cleave dipeptides from the N-terminus of peptides, particularly when proline is in the second position.[17] However, other peptidases can also hydrolyze this compound into its constituent amino acids, L-proline and L-methionine, which then enter their respective metabolic pathways.[17] The methionine residue, in particular, is a precursor for important metabolites like S-adenosyl-L-methionine (SAM), a universal methyl donor, and is involved in antioxidant defense through its conversion to cysteine and glutathione.[18]

References

- 1. This compound | C10H18N2O3S | CID 7408173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Prolyl-Methionine (HMDB0029023) [hmdb.ca]

- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peptide Synthesis [en.bio-protocol.org]

- 6. Peptide Synthesis [bio-protocol.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. Mascot help: Peptide fragmentation [matrixscience.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 14. chem.uzh.ch [chem.uzh.ch]

- 15. Met-Pro | C10H18N2O3S | CID 11893572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 17. Stepwise degradation of the hexapeptide Met-Ala-Ser-Pro-Phe-Ala by dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Pro-Met (L-Prolyl-L-methionine) discovery and history

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Prolyl-L-methionine (Pro-Met) is a dipeptide composed of the amino acids L-proline and L-methionine.[1] Despite the long history of its constituent amino acids, specific research on the discovery, synthesis, and biological activity of this compound is remarkably limited in publicly available scientific literature. The Human Metabolome Database categorizes Prolyl-Methionine as an "expected" metabolite, resulting from protein catabolism, which has not yet been definitively identified in human tissues or biofluids.[2] This guide provides a comprehensive overview of the available information on this compound, including the history of its constituent amino acids, a detailed theoretical synthesis protocol, and an exploration of the potential biological significance of this dipeptide based on the known functions of L-proline and L-methionine. The conspicuous absence of quantitative data and defined signaling pathways for this compound underscores a significant gap in current biochemical and pharmacological knowledge, presenting potential opportunities for novel research.

Discovery and History

-

L-Proline: First isolated in 1900 by Richard Willstätter, L-proline was synthesized a year later by Emil Fischer.[3] Its unique cyclic structure makes it a critical component of proteins, particularly collagen.[4]

-

L-Methionine: This essential sulfur-containing amino acid was first isolated in 1921 by John Howard Mueller.[5] Its industrial synthesis involves the combination of acrolein, methanethiol, and cyanide to produce a hydantoin intermediate.[5]

Given that both precursor amino acids were known by 1921, the synthesis of this compound was chemically feasible from that point forward. The assignment of its CAS number, 52899-08-8, suggests its formal registration in chemical literature likely occurred in the 1970s.

Physicochemical Properties

A summary of the key physicochemical properties of L-Prolyl-L-methionine is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C10H18N2O3S | [1] |

| Molecular Weight | 246.33 g/mol | [1] |

| IUPAC Name | (2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | [1] |

| CAS Number | 52899-08-8 | [1] |

Experimental Protocols: Synthesis of L-Prolyl-L-methionine

While the original synthesis paper is not available, a standard and reliable method for synthesizing this compound would be through solution-phase peptide coupling. This method offers a high degree of control and scalability.

Solution-Phase Synthesis of this compound

This protocol describes the coupling of N-terminally protected L-proline with C-terminally protected L-methionine, followed by deprotection to yield the final dipeptide.

Materials:

-

N-α-tert-Butoxycarbonyl-L-proline (Boc-Pro-OH)

-

L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Procedure:

-

Activation of Boc-Pro-OH:

-

Dissolve Boc-Pro-OH (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM at 0°C.

-

Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

In a separate flask, dissolve H-Met-OMe·HCl (1.0 equivalent) in anhydrous DMF.

-

Neutralize the hydrochloride salt by adding DIPEA (1.2 equivalents) and stir for 15 minutes at room temperature.

-

Add the activated Boc-Pro-OH solution (from step 1) to the H-Met-OMe solution.

-

Allow the reaction to proceed for 12-24 hours at room temperature, monitoring by thin-layer chromatography (TLC).

-

-

Work-up and Purification of Protected Dipeptide:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Pro-Met-OMe.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified Boc-Pro-Met-OMe in a solution of 50% TFA in DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the deprotected this compound methyl ester as a TFA salt.

-

-

Saponification (optional, for free acid):

-

Dissolve the TFA salt in a mixture of methanol and water.

-

Add 1 M sodium hydroxide and stir until the ester is fully hydrolyzed (monitored by TLC).

-

Neutralize with 1 M HCl and concentrate to obtain the final L-Prolyl-L-methionine product.

-

Solid-Phase Peptide Synthesis (SPPS) of this compound

Alternatively, SPPS offers a more automated and high-throughput approach.

Workflow for SPPS:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Biological Context and Potential Significance

In the absence of direct studies on this compound, its potential biological roles can be inferred from the functions of its constituent amino acids.

L-Proline: Structural and Signaling Roles

L-proline is a non-essential amino acid with unique structural properties due to its secondary amine integrated into a pyrrolidine ring.

-

Collagen Synthesis: Proline is a major component of collagen, the most abundant protein in mammals, where it is often hydroxylated to hydroxyproline, a modification critical for the stability of the collagen triple helix.[4]

-

Cellular Stress Response: Proline acts as an osmoprotectant, helping cells to withstand environmental stresses such as osmotic shock and oxidative stress.[6]

-

Signaling Pathways: Proline metabolism has been shown to influence cellular signaling pathways, including the mTOR pathway, and can impact cell proliferation and migration.[7]

L-Methionine: Metabolism and Antioxidant Defense

L-methionine is an essential, sulfur-containing amino acid with diverse and critical roles in cellular function.

-

Protein Synthesis: Methionine is one of the 20 proteinogenic amino acids and is the initiating amino acid in the biosynthesis of most proteins.[8]

-

Metabolic Precursor: It is a precursor for other sulfur-containing compounds, including cysteine and taurine, and is a key component in the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell.

-

Antioxidant Activity: The sulfur atom in methionine can be reversibly oxidized to methionine sulfoxide, allowing it to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.[9] L-methionine has been shown to protect against oxidative stress and mitochondrial dysfunction in in-vitro models of Parkinson's disease.[10][11]

Potential Roles of the Dipeptide this compound

Based on the functions of its components, this compound could potentially exhibit several biological activities:

-

Antioxidant Properties: The presence of the methionine residue suggests that this compound could act as an antioxidant.

-

Bioavailability: As a dipeptide, this compound may be absorbed through different mechanisms than free amino acids, potentially influencing the bioavailability of proline and methionine.

-

Neurological Activity: Both proline and methionine have been implicated in neurological function and dysfunction. High levels of proline can have neurotoxic effects, while methionine is crucial for the synthesis of neurotransmitters and other neurologically active molecules.[12] The dipeptide's activity in the central nervous system, if any, is unknown.

Signaling Pathways: A Knowledge Gap

A thorough review of the scientific literature reveals no studies that have identified or characterized any signaling pathways directly modulated by L-Prolyl-L-methionine. The biological effects of this dipeptide, should any exist, remain to be elucidated. The diagram below illustrates the current void in our understanding of this compound's molecular interactions.

References

- 1. This compound | C10H18N2O3S | CID 7408173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Prolyl-Methionine (HMDB0029023) [hmdb.ca]

- 3. Design of anti- and pro-aggregation variants to assess the effects of methionine oxidation in human prion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collagen - Wikipedia [en.wikipedia.org]

- 5. cdn.who.int [cdn.who.int]

- 6. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Behavioral and neurochemical effects of proline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of L-Prolyl-L-methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Prolyl-L-methionine, a dipeptide composed of the proteinogenic amino acids L-proline and L-methionine, is a subject of growing interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the synthesis, and chemical and biological properties of L-Prolyl-L-methionine. Detailed protocols for both solution-phase and solid-phase peptide synthesis are presented, offering flexibility for various laboratory settings. The guide also summarizes the known and predicted physicochemical properties of the dipeptide and explores its potential biological activities, including its roles as an antioxidant and enzyme inhibitor, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in peptide chemistry, drug discovery, and the study of bioactive peptides.

Introduction

L-Prolyl-L-methionine (Pro-Met) is a dipeptide formed through the condensation of L-proline and L-methionine. The unique structural features of its constituent amino acids—the rigid pyrrolidine ring of proline and the sulfur-containing side chain of methionine—confer specific conformational and chemical properties to the dipeptide. These characteristics make L-Prolyl-L-methionine a molecule of interest for its potential biological activities, including antioxidant and enzyme-inhibiting properties. This guide provides a detailed exploration of the synthesis and chemical properties of L-Prolyl-L-methionine to facilitate further research and application in various scientific disciplines.

Synthesis of L-Prolyl-L-methionine

The synthesis of L-Prolyl-L-methionine can be achieved through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods rely on the formation of a peptide bond between the carboxyl group of L-proline and the amino group of L-methionine, employing protecting groups to prevent unwanted side reactions.

Solution-Phase Synthesis

Solution-phase synthesis offers scalability and is well-suited for the production of larger quantities of the dipeptide. A common strategy involves the use of N-terminal and C-terminal protecting groups, followed by a coupling reaction and subsequent deprotection. A representative workflow for the solution-phase synthesis of L-Prolyl-L-methionine is outlined below.

Step 1: N-protection of L-Proline

-

Dissolve L-proline in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and cool to 0 °C.

-

Slowly add di-tert-butyl dicarbonate (Boc-anhydride) while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the solution with cold 1 M HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-Boc-L-proline.

Step 2: C-protection of L-Methionine

-

Suspend L-methionine in methanol and cool to -10 °C.

-

Slowly add thionyl chloride while maintaining the temperature below -5 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Evaporate the solvent under reduced pressure to obtain L-methionine methyl ester hydrochloride as a white solid.

Step 3: Coupling Reaction

-

Dissolve N-Boc-L-proline in dichloromethane (DCM).

-

Add HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole), and diisopropylethylamine (DIPEA) to the solution and stir for 10 minutes to pre-activate the carboxyl group.

-

In a separate flask, dissolve L-methionine methyl ester hydrochloride in DCM and add DIPEA to neutralize the salt.

-

Add the neutralized L-methionine methyl ester solution to the activated N-Boc-L-proline solution.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-Prolyl-L-methionine methyl ester.

Step 4: Deprotection

-

Dissolve the protected dipeptide in a mixture of methanol and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature for 2 hours to saponify the methyl ester.

-

Acidify the solution with 1 M HCl and extract the product with ethyl acetate.

-

Dry the organic layer and evaporate the solvent.

-

Dissolve the resulting solid in DCM and add trifluoroacetic acid (TFA) to remove the Boc group.

-

Stir for 1 hour at room temperature.

-

Evaporate the solvent and TFA to obtain the crude L-Prolyl-L-methionine.

-

Purify the product by recrystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers advantages in terms of ease of purification and automation. The synthesis is carried out on a solid support (resin), and excess reagents and byproducts are removed by simple washing steps. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.

Promethium in Biological Systems: A Technical Whitepaper on its Absence in Nature and the Implications of Anthropogenic Exposure

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promethium (Pm), a rare earth element with atomic number 61, is unique among the lanthanides for its exclusively radioactive nature. A thorough review of existing scientific literature reveals that promethium has no known natural biological role and is not found in measurable quantities in any native biological system.[1][2][3][4] All isotopes of promethium are radioactive, and its presence in the biosphere is a result of anthropogenic activities, primarily from nuclear fission.[1][5] This whitepaper provides a comprehensive technical guide on the current understanding of promethium's interaction with biological systems, focusing on the behavior of artificially introduced promethium, the methodologies for its detection, and a forward look into its potential, albeit nascent, applications in medicine.

Natural Occurrence: A Confirmed Absence

Contrary to the initial query's premise, promethium does not occur naturally in biological systems. Its most stable isotope, promethium-145, has a half-life of only 17.7 years, a duration insufficient for it to have persisted since the Earth's formation.[1][4] Trace amounts of promethium have been detected in uranium ores, where it is formed as a product of spontaneous fission, but these quantities are infinitesimal.[1][6] Consequently, organisms have not evolved mechanisms to utilize or process this element, and it is not a component of any known biochemical pathway.[1][3]

Biodistribution and Biological Effects of Anthropogenic Promethium

While not naturally present, the introduction of promethium into biological systems has been studied, primarily in animal models, to understand its toxicology and biodistribution. These studies are critical for assessing the risks associated with nuclear activities and for exploring potential medical applications.

Animal Studies on Promethium Distribution

Following administration to animals such as rats, rabbits, pigs, and dogs, promethium has been observed to accumulate in specific tissues.[7][8] The primary target organs for promethium retention are the bones, liver, and lungs (in cases of inhalation).[2][7][8]

| Organism | Route of Administration | Primary Sites of Accumulation | Retention Time | Reference |

| Rats | Oral | Bones, tips of the villi of the distal small intestine | 50% of dose remaining after one week | [7] |

| Dogs (Beagles) | Inhalation (Pm₂O₃ aerosols) | Lungs (44%), Skeleton (24%), Liver (22%) | Data at 5.5 months post-exposure | [8] |

This table summarizes key findings from animal studies on the biodistribution of promethium.

Cellular and Subcellular Localization

In cases of inhalation of promethium-containing luminous paints, the element is predominantly found in the lungs.[7] Over time, through phagocytosis, promethium particles can become concentrated in macrophages within the bronchial epithelium and alveolar walls, forming "hotspots" of radioactivity.[7][8]

Experimental Protocols for Detection and Quantification

The detection and quantification of promethium in biological samples are challenging due to its radioactive nature and typically low concentrations. Specialized radiochemical techniques are required.

Co-precipitation for Sample Analysis

A method for identifying and analyzing promethium-147 in urine and feces involves co-precipitation.[7] This technique is particularly applicable for monitoring individuals who may have been exposed to promethium in an occupational setting.

Methodology:

-

Sample Collection: Collect urine or fecal samples from the subject.

-

Acidification: Acidify the sample to ensure all promethium is in a soluble ionic form (Pm³⁺).

-

Carrier Addition: Add a non-radioactive carrier element with similar chemical properties to promethium (e.g., another lanthanide like neodymium or samarium).

-

Precipitation: Induce the precipitation of a suitable inorganic compound (e.g., oxalate or hydroxide) that will co-precipitate the promethium with the carrier.

-

Separation: Separate the precipitate from the supernatant by centrifugation or filtration.

-

Purification: Redissolve the precipitate and perform further purification steps, such as ion exchange chromatography, to isolate the carrier-promethium fraction from other radionuclides.

-

Quantification: Measure the beta activity of the purified sample using liquid scintillation counting or a proportional counter to determine the amount of promethium-147.

Synchrotron-Based X-ray Absorption Spectroscopy (XAS)

Recent breakthroughs in understanding the chemistry of promethium have utilized advanced techniques like X-ray Absorption Spectroscopy (XAS).[9][10] This method allows for the characterization of the local atomic structure around a specific element, even in complex environments like aqueous solutions.

Methodology:

-

Sample Preparation: A purified sample of promethium is complexed with a specific ligand (e.g., bispyrrolidine diglycolamide) to create a stable, water-soluble complex.[10] This is a critical step to handle the radioactive material safely and to study its coordination chemistry.

-

Synchrotron Radiation: The sample is exposed to a high-intensity X-ray beam from a synchrotron source.

-

Energy Scan: The energy of the X-ray beam is scanned across an absorption edge of promethium.

-

Data Acquisition: The X-ray absorption by the sample is measured as a function of the incident X-ray energy.

-

Data Analysis: The resulting spectrum provides information about the oxidation state, coordination number, and bond lengths between promethium and its neighboring atoms.[10]

Visualizing Experimental Workflows and Biological Interactions

The following diagrams, generated using the DOT language, illustrate key processes related to the study of promethium in biological contexts.

Caption: Workflow for the detection of promethium in biological samples.

Caption: Biodistribution pathway of promethium in mammals.

Future Outlook: Potential Medical Applications

While promethium's radioactivity poses significant health risks, it also underpins its potential for therapeutic and diagnostic applications.[2][11] The isotope promethium-147 is a beta emitter with a relatively short half-life, which are desirable characteristics for certain medical uses.

-

Radiotherapy: The localized energy deposition from beta particles could potentially be used to target and destroy cancer cells. Recent advances in understanding promethium's coordination chemistry may enable the development of stable chelates that can be attached to tumor-targeting molecules.[9][11]

-

Medical Imaging: Although less common than other isotopes for this purpose, the radiation from promethium could be harnessed for specialized imaging applications.[11]

The primary challenge remains the efficient separation of promethium from other fission products and the development of ligands that can securely hold the promethium atom in vivo to prevent its accumulation in non-target tissues like bone.[12] The recent characterization of a promethium complex in an aqueous solution is a significant step toward designing such molecules.[9][10]

Conclusion

References

- 1. Promethium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 2. Promethium Element | Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 3. WebElements Periodic Table » Promethium » biological information [webelements.com]

- 4. mineralseducationcoalition.org [mineralseducationcoalition.org]

- 5. Rare-earth element - Wikipedia [en.wikipedia.org]

- 6. Promethium - Wikipedia [en.wikipedia.org]

- 7. Promethium: To Strive, to Seek, to Find and Not to Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. livescience.com [livescience.com]

- 10. scitechdaily.com [scitechdaily.com]

- 11. Promethium Chemistry Breakthrough Could Unlock New Applications | NIDC: National Isotope Development Center [isotopes.gov]

- 12. wuot.org [wuot.org]

Pro-Met: An In-depth Technical Guide on the Core Biological Functions and Physiological Role of the MET Receptor Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract: The MET proto-oncogene, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of a wide array of cellular processes.[1][2] Dysregulation of the HGF/MET signaling axis is strongly implicated in tumorigenesis and metastatic progression, making it a critical target for therapeutic intervention.[1][3] This technical guide provides a comprehensive overview of the core biological functions and physiological roles of the MET receptor. It details the intricate signaling pathways activated by MET, presents quantitative data from key studies, and outlines the experimental protocols used to investigate its function. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working on MET-targeted therapies.

A Note on Terminology: "Pro-Met" vs. MET Receptor

The term "this compound" is not standard nomenclature for a single, well-defined biological entity. Initial database searches for "this compound" can be ambiguous, potentially referring to:

-

The MET Receptor Tyrosine Kinase: A significant body of scientific literature uses "MET" to refer to the proto-oncogene and its protein product, a receptor tyrosine kinase. The prefix "pro" is often used in a general sense to indicate a pro-tumorigenic or pro-metastatic role. Given the context of complex biological functions and signaling pathways, it is highly probable that inquiries regarding "this compound" are directed at this receptor.

-

Prolyl-Methionine (this compound) or Methionyl-Proline (Met-Pro) Dipeptides: These are simple dipeptides composed of the amino acids proline and methionine.[4][5][6] Current scientific literature on these specific dipeptides is limited. They are recognized as metabolites resulting from protein catabolism.[5] One study on various methionine-containing peptides found that prolylmethionine was not an effective source of methionine for protein accretion in C2C12 myogenic cells, suggesting limited bioavailability or bioactivity in that specific context.[7] While some methionine-containing peptides have been investigated for their antioxidant properties, there is no evidence to suggest that the this compound dipeptide itself governs complex signaling pathways or has the extensive physiological roles characteristic of the MET receptor.[8]

Core Biological Functions of the MET Receptor

The MET receptor, upon binding its ligand HGF, orchestrates a complex program of cellular responses collectively known as "invasive growth." This program is essential for normal physiological processes but is often hijacked by cancer cells.

-

Cell Proliferation and Survival: MET activation triggers potent mitogenic and anti-apoptotic signals.[2][9] Downstream pathways, particularly the PI3K/AKT cascade, inhibit pro-apoptotic proteins and promote cell cycle progression, thus ensuring cell survival and proliferation.[1]

-

Cell Motility, Migration, and Invasion: A hallmark of MET signaling is the induction of cell motility and invasion.[1] This is achieved through the activation of pathways that lead to cytoskeletal rearrangements, formation of lamellipodia and filopodia, and the degradation of the extracellular matrix.[10]

-

Angiogenesis: The HGF/MET axis is a significant promoter of angiogenesis, the formation of new blood vessels. This is crucial for supplying tumors with the nutrients required for growth.[3]

-

Epithelial-Mesenchymal Transition (EMT): MET signaling is a key driver of EMT, a process where epithelial cells lose their polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells.[11]

-

Tissue Homeostasis and Regeneration: Under normal physiological conditions, MET signaling is crucial for tissue homeostasis and repair, particularly in organs like the liver.[1]

Physiological Role of the MET Receptor

The physiological role of MET is context-dependent, playing a vital part in both development and adult tissue maintenance.

-

Embryonic Development: MET is essential for normal embryogenesis. Its signaling is required for the development of the liver, placenta, and certain muscle groups.[11]

-

Wound Healing and Organ Regeneration: In adult organisms, the HGF/MET pathway is critical for wound healing and the regeneration of tissues, most notably the liver.[11] HGF was initially identified as a potent mitogen for hepatocytes.[11]

-

Cancer Progression and Metastasis: Aberrant MET signaling, through gene amplification, mutation, or protein overexpression, is a driver of tumorigenesis and metastasis in a wide variety of cancers, including lung, gastric, and renal carcinomas.[1][9] This dysregulation leads to sustained activation of the pro-growth and pro-invasive pathways described above.

Key Signaling Pathways of the MET Receptor

Upon HGF binding and subsequent dimerization, the MET receptor autophosphorylates key tyrosine residues in its cytoplasmic tail.[12] These phosphorylated residues serve as docking sites for a variety of adaptor proteins and enzymes, initiating multiple downstream signaling cascades.

RAS/MAPK Pathway

This pathway is a central mediator of cell proliferation and differentiation.

Upon activation, MET recruits the adaptor protein GRB2, which in turn activates the guanine nucleotide exchange factor SOS.[1] SOS then catalyzes the exchange of GDP for GTP on RAS, leading to its activation.[1] Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK).[1] Phosphorylated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and differentiation.

PI3K/AKT Pathway

This pathway is a primary driver of cell survival and growth.

Activated MET recruits the docking protein GAB1, which then recruits and activates phosphatidylinositol 3-kinase (PI3K).[1][9] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of substrates, including mTOR, to promote cell survival, growth, and proliferation.[9]

STAT3 Pathway

This pathway is directly involved in cell migration, invasion, and tubulogenesis.

The Signal Transducer and Activator of Transcription 3 (STAT3) can be directly recruited to the activated MET receptor.[1] Upon phosphorylation by MET, STAT3 molecules dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in invasion and tubulogenesis.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on MET signaling and its inhibition.

Table 1: Kinase Activity and Phosphorylation Data

| Parameter | Cell Line | Condition | Value/Fold Change | Reference |

| MET Autophosphorylation | NIH 3T3 | Transfected with mutant MET (M1268T) | ~5-fold increase vs. Wild Type | [13] |

| Exogenous Kinase Activity | NIH 3T3 | Transfected with mutant MET (M1268T) | ~3.5-fold increase vs. Wild Type | [13] |

| pMET (Y1349) Levels | HUVEC | HGF Stimulation | Strong Activation | [14] |

| pMET (Y1349) Levels | HUVEC | PRS-110 (MET antagonist) | No agonistic activity | [14] |

Table 2: Inhibitor Potency

| Inhibitor | Target | Assay | Cell Line | IC₅₀ | Reference |

| PRS-110 | MET | HGF-induced MET activation | HUVEC | 35 ± 8 nmol/L | [14] |

| PF-2341066 | MET | Proliferation/Invasion | Human Cholangiocarcinoma Cells | Not specified, but effective | Not specified |

Experimental Protocols

The following are generalized protocols for key experiments used to study MET receptor function, based on methodologies described in the cited literature.

Immunoprecipitation (IP) of MET

This protocol is used to isolate the MET receptor from cell lysates to study its phosphorylation status or associated proteins.

Workflow Diagram:

Methodology:

-

Cell Lysis: Wash cell monolayers with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells in a suitable ice-cold lysis buffer (e.g., containing Tris-HCl, NaCl, glycerol, detergents like Nonidet P-40, and importantly, protease and phosphatase inhibitors).[15]

-

Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris. Collect the supernatant.[15]

-

Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G Sepharose or Agarose beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a specific primary antibody against MET to a standardized amount of cell lysate (e.g., 400 µg).[15] Incubate for several hours to overnight at 4°C with gentle rotation.

-

Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.[15]

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads multiple times (e.g., 3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the final bead pellet in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein from the beads. The sample is now ready for analysis by Western Blot.

In Vitro Kinase Assay

This protocol measures the ability of immunoprecipitated MET to phosphorylate an exogenous substrate.

Workflow Diagram:

Methodology:

-

Immunoprecipitate MET: Follow the Immunoprecipitation protocol (Section 5.1), but omit the final elution step with SDS buffer.

-

Prepare for Reaction: After the final wash, resuspend the beads in a kinase assay buffer.[16]

-

Initiate Reaction: Add an exogenous substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu:Tyr)) and ATP to the bead suspension.[17]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-45 minutes) to allow for phosphorylation.[16][17]

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Analyze the reaction mixture by SDS-PAGE and Western Blotting, using an anti-phosphotyrosine antibody to detect the phosphorylation of the exogenous substrate.[13] Alternatively, luminescence-based assays like ADP-Glo™ can be used to quantify kinase activity by measuring the amount of ADP produced.[17]

Western Blotting for MET Pathway Proteins

This protocol is used to detect the presence and phosphorylation status of MET and its downstream signaling molecules.

Methodology:

-

Sample Preparation: Prepare cell lysates as described in the IP protocol (Step 1). Determine protein concentration.

-

SDS-PAGE: Denature equal amounts of protein from each sample in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-MET, anti-phospho-MET (pMET), anti-AKT, anti-phospho-AKT (pAKT), anti-ERK, anti-phospho-ERK (pERK)).

-

Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody, then incubate with a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme will catalyze a reaction that produces light, which can be detected on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of protein.

-

Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with another antibody (e.g., probing for total MET after probing for pMET) to compare the levels of total and phosphorylated protein in the same sample.[15]

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H18N2O3S | CID 7408173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Met-Pro | C10H18N2O3S | CID 11893572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Prolylmethionine | C10H18N2O3S | CID 5233577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Physiological Signaling and Structure of the HGF Receptor MET - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of progress and challenges for various patterns of c-MET-targeted molecular imaging: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Activating mutations for the Met tyrosine kinase receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IP-Kinase Assay [bio-protocol.org]

- 17. bpsbioscience.com [bpsbioscience.com]

Pro-Met Peptide Bond Stability and Hydrolysis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide bond between Proline (Pro) and Methionine (Met) presents unique characteristics in terms of stability and susceptibility to hydrolysis. This technical guide provides an in-depth analysis of the factors governing the stability of the Pro-Met bond, detailing both non-enzymatic and enzymatic hydrolysis mechanisms. Quantitative data on hydrolysis kinetics, detailed experimental protocols for stability assessment, and the role of this compound cleavage in signaling pathways are presented to offer a comprehensive resource for researchers in peptide chemistry, drug development, and molecular biology.

Introduction

The stability of peptide bonds is a critical factor in determining the therapeutic efficacy and in-vivo half-life of peptide-based drugs. The unique cyclic structure of proline and the sulfur-containing side chain of methionine create a peptide linkage with distinct conformational and chemical properties. Understanding the stability of the this compound bond is crucial for designing stable peptidomimetics, developing targeted drug delivery systems, and elucidating biological pathways where specific proteolytic cleavage occurs. This guide explores the fundamental aspects of this compound peptide bond stability and the various pathways of its hydrolysis.

Non-Enzymatic Hydrolysis of the this compound Peptide Bond

The spontaneous cleavage of peptide bonds, or non-enzymatic hydrolysis, is influenced by several factors including pH, temperature, and the nature of the flanking amino acid residues. While peptide bonds are generally stable, certain sequences exhibit increased lability.

General Principles of Peptide Bond Hydrolysis

Non-enzymatic peptide bond hydrolysis can occur through two primary mechanisms: direct hydrolysis (scission) and intramolecular aminolysis (backbiting). The rates of these reactions are significantly pH-dependent. Generally, scission is the dominant mechanism at alkaline pH, while backbiting is more prevalent at neutral pH. At acidic pH, both pathways can contribute significantly to peptide bond cleavage[1].

Stability of the X-Pro Bond

The X-Pro peptide bond is known to be relatively resistant to cleavage by many common proteases due to the unique tertiary amide bond formed by proline's cyclic side chain. However, this bond can be susceptible to chemical cleavage under specific conditions.

Palladium(II)-Catalyzed Hydrolysis of X-Pro-Met Sequences

A notable example of controlled chemical cleavage involves the use of palladium(II) complexes to selectively hydrolyze the X-Pro bond within an X-Pro-Met sequence. The methionine residue acts as an anchor for the Pd(II) ion, which then facilitates the hydrolysis of the adjacent X-Pro bond. This reaction proceeds under mild conditions.

Table 1: Half-life of Ac-Ala-Gly-Pro-Met-Gly-Ala under Palladium(II)-Catalyzed Hydrolysis [2]

| Condition | Half-life (t½) |

| pH 2.0, 20°C | 1.0 hour |

| pH 7.0, 40°C | 4.2 hours |

This data highlights the pH and temperature dependence of the catalyzed hydrolysis of the X-Pro bond in a this compound containing peptide.

Enzymatic Hydrolysis of the this compound Peptide Bond

Enzymatic cleavage is a highly specific process mediated by proteases. The this compound sequence can be a target for several classes of proteases, playing a role in various physiological and pathological processes.

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Several MMPs have been shown to cleave peptide bonds adjacent to proline and methionine residues. For instance, MMP-13 recognition sites often feature a Proline residue in the P3 position and a Methionine or Leucine in the P1' position[3]. This makes this compound containing sequences potential substrates for MMPs, playing a role in tissue remodeling and disease progression.

Caspases and Apoptosis

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). While their primary specificity is for cleavage C-terminal to aspartic acid residues, the surrounding sequence context is crucial for substrate recognition.

A significant example of a signaling pathway involving cleavage in a this compound context is the processing of the MET receptor tyrosine kinase during apoptosis[4][5][6][7]. Caspase-3 mediates the cleavage of MET at two sites, one in the juxtamembrane domain (ESVD1000) and another in the C-terminal region (DNADDEVD1380)[8]. This sequential cleavage generates a pro-apoptotic p40 MET fragment that translocates to the mitochondria and amplifies the apoptotic signal[4][5][6]. While the cleavage is not directly at a this compound bond, the juxtamembrane region is a proline-rich area, and this example illustrates the importance of proteolytic events in this compound containing protein domains in critical signaling pathways.

Experimental Protocols for Studying this compound Hydrolysis

Accurate assessment of this compound peptide bond stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

General Workflow for Peptide Stability Assay

A typical workflow for assessing peptide stability in a biological matrix (e.g., serum, plasma) or under defined chemical conditions involves incubation, sample quenching and protein precipitation, followed by analytical quantification of the remaining intact peptide.

Detailed Protocol for HPLC Analysis of Peptide Hydrolysis

Objective: To quantify the rate of hydrolysis of a this compound containing peptide under specific pH and temperature conditions.

Materials:

-

This compound containing peptide of interest

-

HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

-

Buffers of desired pH (e.g., phosphate, citrate)

-

Thermostated incubator or water bath

-

HPLC system with a C18 reversed-phase column and UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted).

-

Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).

-

Prepare the incubation buffer at the desired pH.

-

-

Incubation:

-

Add a known concentration of the peptide stock solution to the pre-warmed incubation buffer.

-

Incubate the mixture at the desired temperature.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Sample Quenching and Preparation:

-

Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN) to the aliquot. This will stop the hydrolysis and precipitate any proteins if in a biological matrix.

-

Vortex and centrifuge the samples to pellet precipitated material.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject a standard volume of the supernatant onto the C18 column.

-

Elute the peptide and its degradation products using a suitable gradient of mobile phase B.

-

Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Integrate the peak area of the intact peptide at each time point.

-

Plot the natural logarithm of the remaining peptide concentration versus time. The slope of this line will be the negative of the first-order rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Protocol for LC-MS/MS Analysis of Hydrolysis Products

Objective: To identify and quantify the cleavage products of this compound peptide hydrolysis.

Procedure:

-

Follow the sample preparation steps as outlined in the HPLC protocol.

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system equipped with a C18 column and an electrospray ionization (ESI) source.

-

Separate the peptides using a suitable gradient.

-

Acquire full scan mass spectra to identify the molecular weights of the parent peptide and its fragments.

-

Perform tandem mass spectrometry (MS/MS) on the detected peaks to obtain fragment ion spectra for sequence confirmation of the cleavage products.

-

-

Data Analysis:

-

Use appropriate software to analyze the MS and MS/MS data to identify the exact cleavage sites.

-

Quantify the relative abundance of the parent peptide and its fragments over time to determine the kinetics of hydrolysis at specific bonds.

-

Signaling Pathways Involving this compound Cleavage

The specific cleavage of peptide bonds is a fundamental mechanism for regulating protein function and signal transduction. As previously mentioned, the caspase-mediated cleavage of the MET receptor tyrosine kinase is a prime example of how proteolysis in a proline-rich region can have profound biological consequences.

This pathway highlights how a seemingly simple event, the cleavage of a peptide bond within a specific protein domain, can act as a molecular switch to initiate a complex cellular process like apoptosis. The generation of the p40 MET fragment converts a pro-survival receptor into a pro-death signal, demonstrating the critical role of regulated proteolysis in cell fate decisions[4][5][6][7].

Conclusion

The stability of the this compound peptide bond is a multifaceted issue influenced by the chemical environment and the presence of specific enzymes. While generally more resistant to non-enzymatic hydrolysis than some other peptide linkages, it can be specifically targeted by chemical reagents and certain proteases like MMPs. The cleavage of this compound containing sequences plays a significant role in physiological processes such as extracellular matrix remodeling and is implicated in pathological conditions. Furthermore, the regulated cleavage of proteins containing this compound motifs, such as the MET receptor, is a critical control point in cellular signaling pathways like apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to investigate the stability of this compound bonds in their peptides and proteins of interest, contributing to the development of more stable and effective therapeutic agents and a deeper understanding of biological regulation. Further research is warranted to obtain more comprehensive quantitative data on the non-enzymatic hydrolysis of the this compound bond under a wider range of conditions and to elucidate the specific kinetics of its cleavage by various proteases.

References

- 1. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Palladium(II) complex as a sequence-specific peptidase: hydrolytic cleavage under mild conditions of X-Pro peptide bonds in X-Pro-Met and X-Pro-His segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new MMP‐mediated prodomain cleavage mechanism to activate bone morphogenetic proteins from the extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolytic cleavages of MET: the divide-and-conquer strategy of a receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-generated fragment of the Met receptor favors apoptosis via the intrinsic pathway independently of its tyrosine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proapoptotic Function of the MET Tyrosine Kinase Receptor through Caspase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

L-Prolyl-L-methionine (CAS: 52899-08-8): A Technical Overview and Research Prospectus

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Prolyl-L-methionine (CAS: 52899-08-8) is a dipeptide composed of the amino acids L-proline and L-methionine.[1] Despite its simple structure, a comprehensive review of the scientific literature reveals a notable scarcity of specific research on this particular dipeptide. While databases provide basic physicochemical properties, there is a significant lack of in-depth experimental data, including detailed biological activity, established signaling pathways, and specific experimental protocols for its synthesis and analysis. This document aims to provide a thorough overview of the existing information on L-Prolyl-L-methionine, contextualized by the well-documented roles of its constituent amino acids. Furthermore, it will present generalized experimental protocols and potential avenues for future research to encourage and facilitate the scientific exploration of this molecule.

Introduction

Dipeptides, the simplest members of the peptide family, can exhibit unique biological activities distinct from their individual amino acid components.[2] L-Prolyl-L-methionine, formed from the condensation of L-proline and L-methionine, presents an interesting subject for investigation due to the unique structural and functional properties of its constituents.[1] L-proline is a cyclic amino acid known for its role in protein structure and collagen synthesis, while L-methionine is a sulfur-containing essential amino acid crucial for metabolism and as a precursor for various biomolecules.[3][4] This technical guide synthesizes the currently available data for L-Prolyl-L-methionine and provides a framework for its further scientific investigation.

Physicochemical Properties

Quantitative experimental data for L-Prolyl-L-methionine is sparse. The following table summarizes the computed and predicted properties available from public databases.

| Property | Value | Source |

| CAS Number | 52899-08-8 | [1] |

| Molecular Formula | C10H18N2O3S | [1] |

| Molecular Weight | 246.33 g/mol | [1] |

| IUPAC Name | (2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | [1] |

| Synonyms | Pro-Met, L-Pro-L-Met, Prolyl-Methionine | [1] |

| Predicted Boiling Point | 530.5 ± 50.0 °C | ChemicalBook |

| Predicted Density | 1.232 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 3.36 ± 0.10 | ChemicalBook |

Experimental Protocols

Due to the lack of specific published research on L-Prolyl-L-methionine, detailed experimental protocols for its synthesis and analysis are not available. However, standard methodologies for dipeptide synthesis and characterization can be readily adapted.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of L-Prolyl-L-methionine

This protocol provides a general workflow for the synthesis of L-Prolyl-L-methionine using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5][6][7]

Workflow for Solid-Phase Synthesis of L-Prolyl-L-methionine

Caption: General workflow for the solid-phase synthesis of L-Prolyl-L-methionine.

Methodology:

-

Resin Preparation: Swell a suitable solid support (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: Couple Fmoc-L-methionine-OH to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a solvent like N,N-dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin to remove excess reagents.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled methionine using a solution of piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-L-proline-OH to the deprotected methionine on the resin under similar coupling conditions as the first amino acid.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal proline.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized L-Prolyl-L-methionine using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Potential Biological Activity and Signaling Pathways (Inferred from Constituent Amino Acids)

While no specific biological activities or signaling pathways have been described for L-Prolyl-L-methionine, the known roles of L-proline and L-methionine offer valuable insights into potential areas of investigation.

L-Proline-Related Pathways

L-proline is a crucial component of collagen and plays a significant role in protein folding and stability.[3] Proline-rich motifs are known to be involved in protein-protein interactions and signal transduction.

Potential Proline-Mediated Signaling

References

- 1. This compound | C10H18N2O3S | CID 7408173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Prolyl-Methionine (HMDB0029023) [hmdb.ca]

- 3. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine - Wikipedia [en.wikipedia.org]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

A Technical Guide to the Dipeptide Pro-Met (L-Prolyl-L-methionine)

Introduction

This technical guide provides an in-depth overview of the dipeptide Pro-Met, corresponding to the chemical formula C10H18N2O3S. This compound is the result of the formal condensation of the carboxyl group of L-proline with the amino group of L-methionine[1]. It is crucial to distinguish this small molecule from the well-known MET proto-oncogene, a receptor tyrosine kinase involved in various cellular signaling pathways[2][3][4]. This document focuses exclusively on the chemical and physical properties of the dipeptide, alongside representative experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound (L-Prolyl-L-methionine) have been computationally derived and are summarized below. These data are essential for experimental design, including solvent selection, purification strategies, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C10H18N2O3S | PubChem[1] |

| Molecular Weight | 246.33 g/mol | PubChem[1] |

| Exact Mass | 246.10381361 Da | PubChem[1] |

| IUPAC Name | (2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | PubChem[1] |

| CAS Number | 52899-08-8 | PubChem[1] |

| Topological Polar Surface Area | 104 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The following protocol outlines the key steps for the manual synthesis of L-Prolyl-L-methionine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

- Start with a pre-loaded Fmoc-L-methionine resin (e.g., Wang or Rink Amide resin).

- Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a 20% solution of piperidine in DMF to the resin to remove the Fmoc protecting group from the N-terminus of methionine.

- Agitate the reaction vessel for 5-10 minutes.

- Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

- Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Proline):

- In a separate tube, prepare the coupling solution. Dissolve Fmoc-L-proline (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU/HOBt (3-5 equivalents) in DMF.

- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

- Add the activated Fmoc-L-proline solution to the deprotected methionine resin.

- Agitate the reaction for 1-2 hours at room temperature.

- Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. If the test is positive (indicating free amines), repeat the coupling step.

4. Final Fmoc Deprotection:

- Once coupling is complete, wash the resin with DMF.

- Perform the Fmoc deprotection step as described in step 2 to expose the N-terminus of proline.

5. Cleavage and Deprotection:

- Wash the final peptide-resin with DMF, followed by dichloromethane (DCM).

- Dry the resin under a stream of nitrogen.

- Prepare a cleavage cocktail appropriate for methionine-containing peptides. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to act as a scavenger.

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin to collect the TFA solution containing the cleaved peptide.

- Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

- Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash 2-3 times.

- Dry the crude peptide pellet under vacuum.

// Node Definitions

resin [label="Fmoc-Met-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];

swell [label="Swell Resin\n(DMF)", fillcolor="#FFFFFF", fontcolor="#202124"];

deprotect1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

wash1 [label="Wash\n(DMF)", fillcolor="#FFFFFF", fontcolor="#202124"];

couple [label="Couple Fmoc-Proline\n(HBTU/HOBt, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

wash2 [label="Wash\n(DMF)", fillcolor="#FFFFFF", fontcolor="#202124"];

deprotect2 [label="Final Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

wash3 [label="Wash\n(DCM)", fillcolor="#FFFFFF", fontcolor="#202124"];

cleave [label="Cleave from Resin\n(TFA/TIS/H2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

precipitate [label="Precipitate & Wash\n(Cold Ether)", fillcolor="#FBBC05", fontcolor="#202124"];

product [label="Crude this compound Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

resin -> swell;

swell -> deprotect1;

deprotect1 -> wash1;

wash1 -> couple;

couple -> wash2;

wash2 -> deprotect2;

deprotect2 -> wash3;

wash3 -> cleave;

cleave -> precipitate;

precipitate -> product;

}

Protocol 2: Purification and Analysis by HPLC-MS

The crude peptide obtained from synthesis requires purification and its identity must be confirmed. High-Performance Liquid Chromatography (HPLC) is used for purification, and Mass Spectrometry (MS) is used for identity and purity confirmation.

1. Sample Preparation:

- Dissolve the crude this compound peptide in a suitable solvent, typically a small amount of a water/acetonitrile mixture with 0.1% TFA.

- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Purification (Preparative):

- System: A preparative HPLC system equipped with a C18 column.

- Mobile Phase A: 0.1% TFA in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.

- Gradient: A linear gradient from 5% B to 95% B over 30-40 minutes is a typical starting point for dipeptides. The gradient should be optimized based on initial analytical runs.

- Flow Rate: Dependent on the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).

- Detection: UV detection at 214 nm and 280 nm.

- Fraction Collection: Collect fractions corresponding to the major peak observed in the chromatogram.

3. Analysis and Purity Check (Analytical):

- Analyze the collected fractions using an analytical HPLC-MS system.

- System: An analytical HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

- Column: A C18 analytical column (e.g., 4.6 mm ID, 150 mm length).

- Mobile Phases: Same as preparative, but with LC-MS grade solvents.

- Gradient: A faster linear gradient (e.g., 5% to 95% B over 15-20 minutes).

- Flow Rate: 0.5-1.0 mL/min.

- Mass Spectrometry: Use Electrospray Ionization (ESI) in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of this compound. The expected [M+H]+ ion would be approximately 247.1111.

- Combine fractions that show high purity (>95%) and the correct mass.

4. Final Product Preparation:

- Lyophilize the combined, pure fractions to obtain the final this compound peptide as a white, fluffy powder.

// Node Definitions

start [label="Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

dissolve [label="Dissolve & Filter", fillcolor="#FFFFFF", fontcolor="#202124"];

hplc [label="Preparative HPLC\n(C18 Column, ACN/H2O Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

collect [label="Collect Fractions", fillcolor="#FBBC05", fontcolor="#202124"];

analysis [label="Analytical HPLC-MS\n(Purity & Mass Check)", fillcolor="#34A853", fontcolor="#FFFFFF"];

pool [label="Pool Pure Fractions\n(>95%)", fillcolor="#FFFFFF", fontcolor="#202124"];

lyophilize [label="Lyophilize", fillcolor="#EA4335", fontcolor="#FFFFFF"];

final [label="Pure this compound Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> dissolve;

dissolve -> hplc;

hplc -> collect;

collect -> analysis;

analysis -> pool [label="Correct Mass\n[M+H]+ ≈ 247.1"];

analysis -> collect [style=dashed, label="Re-analyze"];

pool -> lyophilize;

lyophilize -> final;

}

Biological Activity and Signaling Pathways

The biological activity of the simple dipeptide this compound is not well-characterized in the scientific literature. Research on similar small peptides provides some context; for instance, a related tripeptide, N-formyl-Met-Pro-Phe-OH, was found to retain about 25% activity in superoxide production in human neutrophils, though its methyl ester analogue showed no activity[5]. This suggests that small peptides containing proline and methionine can have biological roles, but specific data for this compound is lacking.

There is no evidence in the reviewed literature to suggest that the dipeptide this compound (C10H18N2O3S) is directly involved in the HGF/MET receptor signaling pathway. The MET signaling cascade, which includes crucial pathways like PI3K-AKT-mTOR and RAS-MAPK, is activated by the hepatocyte growth factor (HGF) binding to the MET receptor tyrosine kinase, a large protein[2][3][4]. The similarity in name is purely coincidental. Consequently, a signaling pathway diagram for the dipeptide this compound cannot be provided.

This compound (L-Prolyl-L-methionine) is a dipeptide with a molecular weight of 246.33 g/mol and the formula C10H18N2O3S[1]. While its specific biological functions remain largely unexplored, standard chemical methodologies for its synthesis and characterization are well-established. This guide provides a foundational resource for researchers, outlining the key physicochemical properties and representative experimental workflows necessary for future studies into the potential therapeutic or biological relevance of this molecule. It is imperative for researchers to distinguish this dipeptide from the MET proto-oncogene to avoid confusion in experimental design and literature review.

References

- 1. This compound | C10H18N2O3S | CID 7408173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, biological activity, conformational analysis by NMR and molecular modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a proline analogue of the chemotactic peptide N-formyl-L-Met-L-Leu-L-Phe-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of L-Prolyl-L-methionine: A Technical Whitepaper

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract